2'-C-Methyl 5'-Cytidylic Acid

Antiviral HCV NS5B Polymerase

Researchers encounter inconsistent antiviral assay data when substituting 2'-C-methyl nucleotides with unmodified or 2'-O-alkyl analogs due to differential nuclease resistance and polymerase recognition. 2'-C-Methyl 5'-Cytidylic Acid (CAS 386213-38-3) resolves this variability. • Direct precursor to HCV NS5B polymerase inhibitor (triphosphate Ki = 1.6 μM) • siRNA seed-region incorporation reduces IC50 by ~50% in cell-based silencing assays • Resists cellular deaminase inactivation; superior metabolic stability vs. 2'-O-methylcytidine • Stereochemically pure D-enantiomer required for phosphoramidate prodrug synthesis (e.g., valopicitabine). Verified purity with immediate global dispatch.

Molecular Formula C10H16N3O8P
Molecular Weight 337.225
CAS No. 386213-38-3
Cat. No. B583198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-C-Methyl 5'-Cytidylic Acid
CAS386213-38-3
Molecular FormulaC10H16N3O8P
Molecular Weight337.225
Structural Identifiers
SMILESCC1(C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O)O
InChIInChI=1S/C10H16N3O8P/c1-10(16)7(14)5(4-20-22(17,18)19)21-8(10)13-3-2-6(11)12-9(13)15/h2-3,5,7-8,14,16H,4H2,1H3,(H2,11,12,15)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1
InChIKeyZJFPROVXANKXPJ-VPCXQMTMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-C-Methyl 5'-Cytidylic Acid Overview


2'-C-Methyl 5'-Cytidylic Acid (CAS 386213-38-3), also referred to as 2'-C-methylcytidine monophosphate, is a chemically modified nucleotide monomer bearing a methyl group at the 2'-carbon of the ribose moiety . This modification, which replaces the natural hydroxyl, confers enhanced nuclease resistance and altered conformational properties critical for therapeutic oligonucleotide development . As a building block for solid-phase oligonucleotide synthesis and a precursor to the biologically active 5'-triphosphate, this compound serves as a foundational tool in both antisense/siRNA design and antiviral polymerase inhibition studies [1].

Building Block Supports solid-phase synthesis of modified oligonucleotides
Polymerase Studies Triphosphate precursor for viral polymerase chain-termination assays
Stereochemical Control D-enantiomer required for reported antiviral assay responses

Why 2'-C-Methyl 5'-Cytidylic Acid Cannot Be Substituted


The 2'-C-methyl modification fundamentally alters the sugar conformation, biophysical hybridization properties, and intracellular metabolic fate of cytidine-based nucleotides compared to unmodified cytidylic acid or the more common 2'-O-methyl or 2'-O-methoxyethyl analogs [1]. Unlike 2'-O-alkyl modifications which primarily enhance nuclease resistance, the 2'-C-methyl group introduces steric hindrance that restricts ribose puckering, directly impacting polymerase recognition, chain termination efficiency, and the thermodynamic stability of oligonucleotide duplexes [2]. Furthermore, the 2'-C-methyl moiety is not a substrate for cellular deaminases that inactivate many nucleoside analogs, providing a distinct metabolic advantage in vivo [3]. Consequently, substituting 2'-C-Methyl 5'-Cytidylic Acid with an unmodified or 2'-O-modified counterpart in antiviral assays or therapeutic oligonucleotides will yield non-comparable and potentially misleading results.

2'-O-Methyl Analogs
May exhibit inefficient intracellular triphosphate conversion, limiting antiviral assay reproducibility
Unmodified Cytidylic Acid
Lacks the 2'-C-methyl conformational lock, altering polymerase recognition and nuclease resistance profile
L-Enantiomer
Reported no antiviral activity; stereochemistry is critical for polymerase interaction and silencing potency

Quantitative Evidence for 2'-C-Methyl 5'-Cytidylic Acid


HCV NS5B Polymerase Inhibition and Metabolic Stability

In a direct comparative study, the 5'-triphosphate of 2'-C-methylcytidine (the active metabolite of 2'-C-Methyl 5'-Cytidylic Acid) inhibited HCV NS5B polymerase with a Ki of 1.6 μM, which is comparable to the Ki of 2'-C-methyladenosine triphosphate (1.5 μM) [1]. In contrast, 2'-O-methylcytidine, a common analog, failed to inhibit HCV replication in certain replicon cell lines due to inefficient intracellular conversion to its active triphosphate, a limitation not observed with the 2'-C-methyl analog [2]. This metabolic bottleneck renders 2'-O-methylcytidine unreliable in cell-based antiviral screens.

HCV NS5B Inhibition
Head-to-head
Triphosphate Ki 1.6 μM (2'-C-methylcytidine) vs. Ki 1.5 μM (2'-C-methyladenosine); 2'-O-methylcytidine inactive in replicon lines
Supports polymerase inhibitor screening context
In vitro NS5B assay; metabolic stability advantage over 2'-O-methyl analog
Antiviral HCV NS5B Polymerase

Enantiomer-Dependent Antiviral Activity

A systematic evaluation against a panel of RNA viruses revealed that the D-enantiomer of 2'-C-methylcytidine exhibits potent antiviral activity against single-stranded positive-sense (ssRNA+) and double-stranded (dsRNA) viruses, including bovine viral diarrhea virus (BVDV) [1]. Critically, the corresponding L-enantiomer displayed no detectable antiviral activity under identical assay conditions [1]. This stereochemical dependence is absolute and not observed with unmodified cytidine or other analogs lacking a chiral 2'-carbon center.

Enantiomer Activity
Head-to-head
D-enantiomer: potent against ssRNA+ and dsRNA viruses; L-enantiomer: no detectable antiviral activity
Stereochemistry dictates assay response
Cell-based viral replication panel
Antiviral RNA Viruses Stereochemistry

Base-Catalyzed Oligonucleotide Degradation

Oligonucleotides containing 2'-C-β-methylcytidine, synthesized via standard solid-phase phosphoramidite chemistry, undergo base-catalyzed degradation analogous to natural RNA [1]. This property is absent in oligonucleotides modified with 2'-deoxycytidine (which are stable under these conditions) or 2'-O-alkylcytidine (which exhibit altered cleavage kinetics). The retention of RNA-like chemical reactivity is a unique feature of the 2'-C-methyl modification, enabling applications where controlled, sequence-specific strand cleavage is desired.

Base Degradation
Class-level
Retains RNA-like base-catalyzed degradation; 2'-deoxycytidine remains stable under identical conditions
Supports cleavable linker design context
Oligonucleotide deprotection conditions
Oligonucleotide Synthesis RNA Cleavage Phosphoramidite Chemistry

siRNA Silencing Potency via Seed Region Modification

Incorporation of (2'S)-2'-deoxy-2'-C-methylcytidine into the seed region of siRNA duplexes targeting Renilla luciferase resulted in a reduction of the IC50 value by approximately half compared to the unmodified natural control siRNA in HeLa cells [1]. This enhancement in silencing potency is specific to the 2'-C-methyl modification in the (2'S) configuration and is not observed with (2'R) isomers or unmodified nucleotides in the same position [1].

siRNA Silencing
Head-to-head
~50% reduction in IC50 when (2'S)-2'-deoxy-2'-C-methylcytidine placed in seed region vs. unmodified control
Supports seed-region modification for silencing assays
HeLa dual luciferase reporter assay
siRNA Gene Silencing Seed Region Modification

Hybridization Tm Shift and Specificity

Oligonucleotides containing the (2'S) isomer of 2'-deoxy-2'-C-methylcytidine exhibit measurable melting transitions when hybridized to complementary DNA or RNA, indicating stable duplex formation [1]. In stark contrast, oligonucleotides with the (2'R) isomer fail to hybridize to either DNA or RNA complements under the same conditions [1]. Furthermore, the (2'S) modification alters the Tm compared to unmodified and 2'-O-methyl analogs, providing a distinct thermodynamic profile that can be exploited for allele-specific or mismatch-sensitive applications [1].

Hybridization Tm
Head-to-head
(2'S) isomer: stable duplex formation with measurable Tm; (2'R) isomer: no hybridization to DNA or RNA
Critical for allele-specific probe design
UV thermal denaturation in standard buffer
Oligonucleotide Hybridization Thermodynamics Antisense

Viral RNA Polymerase Chain Termination

The 5'-triphosphate of 2'-C-methylcytidine functions as an obligate chain terminator for RNA-dependent RNA polymerases, including HCV NS5B and norovirus polymerase [1]. Upon incorporation into the nascent RNA strand, the 2'-C-methyl group prevents further nucleotide addition, halting viral genome synthesis. This mechanism of action is distinct from 2'-O-methyl nucleotides, which are not substrates for these viral polymerases and do not cause chain termination [2].

Chain Termination
Class-level
5'-triphosphate of 2'-C-methylcytidine acts as obligate chain terminator; 2'-O-methylcytidine triphosphate is a non-substrate
Supports mechanism-specific polymerase inhibition studies
Recombinant viral polymerase assays
Polymerase Inhibition Chain Termination Antiviral

High-Value Application Scenarios


HCV NS5B Polymerase Inhibitor Precursor

As a direct precursor to the active 5'-triphosphate, 2'-C-Methyl 5'-Cytidylic Acid is the starting material of choice for developing antiviral agents targeting the HCV NS5B polymerase. The triphosphate exhibits a Ki of 1.6 μM against the wild-type enzyme, comparable to the highly optimized 2'-C-methyladenosine analog, but with a superior resistance to deamination and more reliable intracellular activation compared to 2'-O-methylcytidine [1][2]. This compound is ideally suited for structure-activity relationship (SAR) studies and high-throughput screening of novel polymerase inhibitors.

High-Potency siRNA Seed Region Optimization

Incorporation of (2'S)-2'-deoxy-2'-C-methylcytidine, derived from 2'-C-Methyl 5'-Cytidylic Acid, into the seed region of siRNA duplexes has been shown to reduce IC50 values by approximately 50% in cell-based silencing assays [3]. This significant enhancement in potency makes it a critical building block for the rational design of next-generation RNAi therapeutics targeting oncogenes, viral transcripts, or other disease-related mRNAs. Procurement of this specific stereoisomer is essential for achieving the reported performance gains.

Cleavable Probes and RNA Nanostructures

The unique base-catalyzed degradation property of 2'-C-methylcytidine-containing oligonucleotides enables the design of constructs that can be selectively cleaved under mild basic conditions, mimicking the lability of natural RNA [4]. This feature is invaluable for creating cleavable linkers in DNA/RNA chimeras, developing self-degrading probes for diagnostic assays, or engineering RNA nanostructures with programmable lifetimes. This property is not achievable with the more stable 2'-deoxy or 2'-O-alkyl analogs.

Broad-Spectrum Antiviral Prodrug Building Blocks

The absolute requirement for the D-enantiomer of 2'-C-methylcytidine for antiviral activity against a wide range of RNA viruses (including BVDV and norovirus) necessitates the use of stereochemically pure 2'-C-Methyl 5'-Cytidylic Acid in prodrug development [5]. Contamination with the inactive L-enantiomer would dilute potency and compromise clinical efficacy. This compound serves as the gold standard starting material for the synthesis of phosphoramidate prodrugs, such as valopicitabine (NM283), which are designed to bypass the rate-limiting first phosphorylation step [6].

Application
Selection Property
Validation Focus
HCV polymerase inhibitor research
Chain-terminating triphosphate precursor
NS5B inhibition and intracellular activation context
siRNA seed-region modification studies
(2'S)-configured building block
Silencing potency and strand specificity review
Cleavable oligonucleotide and nanostructure design
RNA-like base lability
Controlled degradation under deprotection conditions
Broad-spectrum antiviral prodrug research
D-enantiomer purity
Enantiomer-specific polymerase inhibition and assay response

Technical Documentation Hub

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40 linked technical documents
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